molecular formula C16H23NO2 B2671510 (3-Ethoxy-2-hydroxypropyl)[(4-methylphenyl)methyl](prop-2-yn-1-yl)amine CAS No. 1355798-11-6

(3-Ethoxy-2-hydroxypropyl)[(4-methylphenyl)methyl](prop-2-yn-1-yl)amine

Cat. No.: B2671510
CAS No.: 1355798-11-6
M. Wt: 261.365
InChI Key: RXFKSAOMCJEOIX-UHFFFAOYSA-N
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Description

(3-Ethoxy-2-hydroxypropyl)(4-methylphenyl)methylamine is an organic compound with a complex structure that includes an ethoxy group, a hydroxypropyl group, a methylphenyl group, and a propynyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-2-hydroxypropyl)(4-methylphenyl)methylamine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl chloride, propargylamine, and 3-ethoxy-2-hydroxypropyl bromide.

    Step 1 Formation of Intermediate: The first step involves the reaction of 4-methylbenzyl chloride with propargylamine in the presence of a base like sodium hydroxide to form (4-methylphenyl)methyl(prop-2-yn-1-yl)amine.

    Step 2 Alkylation: The intermediate is then reacted with 3-ethoxy-2-hydroxypropyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Products include ketones or aldehydes depending on the specific conditions.

    Reduction: Products include alkenes or alkanes.

    Substitution: Products vary widely based on the substituents introduced.

Scientific Research Applications

Chemistry

In organic synthesis, (3-Ethoxy-2-hydroxypropyl)(4-methylphenyl)methylamine can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structure suggests potential biological activity, particularly in the modulation of enzyme activity or receptor binding. It could be explored as a lead compound in drug discovery programs targeting specific diseases.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic effects. Its amine group could interact with biological targets such as neurotransmitter receptors, making it a candidate for the development of new medications.

Industry

In the materials science industry, the compound could be used in the development of new polymers or as a precursor for functional materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism by which (3-Ethoxy-2-hydroxypropyl)(4-methylphenyl)methylamine exerts its effects would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for versatile interactions with various biological molecules, potentially affecting multiple pathways.

Comparison with Similar Compounds

Similar Compounds

    (3-Ethoxy-2-hydroxypropyl)(4-methylphenyl)methylamine: shares similarities with other amine-containing compounds such as:

Uniqueness

What sets (3-Ethoxy-2-hydroxypropyl)(4-methylphenyl)methylamine apart is the combination of its functional groups, which provide a unique set of chemical properties and reactivity. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.

Properties

IUPAC Name

1-ethoxy-3-[(4-methylphenyl)methyl-prop-2-ynylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-4-10-17(12-16(18)13-19-5-2)11-15-8-6-14(3)7-9-15/h1,6-9,16,18H,5,10-13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFKSAOMCJEOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CN(CC#C)CC1=CC=C(C=C1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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